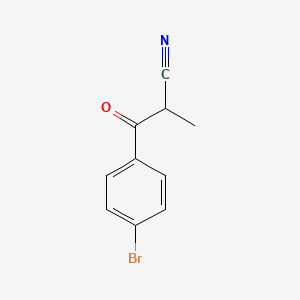
3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a nitrile group, and a ketone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
化学反应分析
Types of Reactions
3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or sodium thiolate.
Major Products Formed
Oxidation: 3-(4-Bromophenyl)-2-methyl-3-oxopropanoic acid.
Reduction: 3-(4-Bromophenyl)-2-methyl-3-aminopropanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and nitrile group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to fit into specific binding pockets, affecting the function of the target molecule.
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)-2-methyl-3-oxopropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(4-Bromophenyl)-2-methyl-3-aminopropanenitrile: Similar structure but with an amine group instead of a ketone group.
4-Bromophenylacetic acid: Contains a bromine atom on the phenyl ring and a carboxylic acid group.
Uniqueness
3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it valuable in both research and industrial applications.
属性
分子式 |
C10H8BrNO |
|---|---|
分子量 |
238.08 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-2-methyl-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8BrNO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7H,1H3 |
InChI 键 |
UUJYMMCEBGPRLY-UHFFFAOYSA-N |
规范 SMILES |
CC(C#N)C(=O)C1=CC=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methylpropyl}phenyl)-2-methylpropanoicacidhydrochloride](/img/structure/B13573095.png)
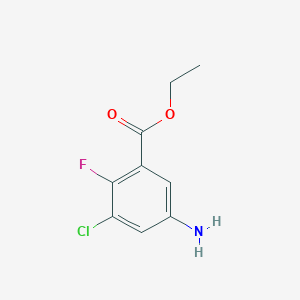
![2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide](/img/structure/B13573113.png)
![[3-(Aminomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13573123.png)
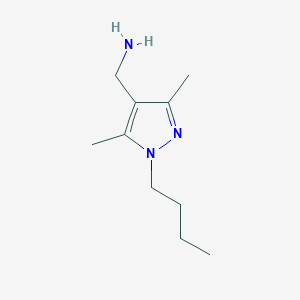
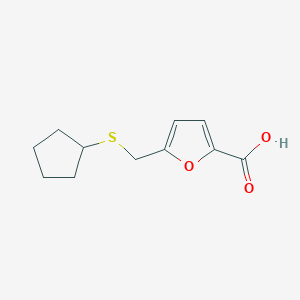
![2-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyacetic acid](/img/structure/B13573151.png)
![Hexahydro-2h-furo[3,2-b]pyrrole](/img/structure/B13573154.png)
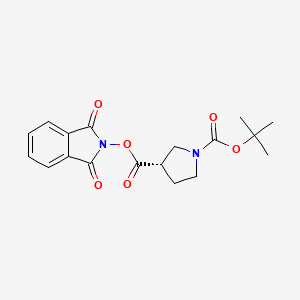
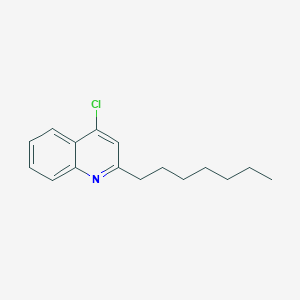
![rel-(3aR,6aS)-2-(2-methylpropyl)-octahydropyrrolo[3,4-c]pyrrol-1-onehydrochloride](/img/structure/B13573171.png)
![{[4-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B13573176.png)

